molecular formula C24H21N3O5S2 B2771188 Methyl 2-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate CAS No. 1252919-66-6

Methyl 2-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B2771188
CAS RN: 1252919-66-6
M. Wt: 495.57
InChI Key: YWEUZTFWLSADTL-UHFFFAOYSA-N
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Description

Methyl 2-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C24H21N3O5S2 and its molecular weight is 495.57. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic System Applications

Lovro Selič et al. (1997) developed methods for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocyclic systems, using methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate. These compounds were further transformed to free 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, showcasing a pathway for creating biologically relevant heterocycles (Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997).

Catalysis and Schiff Base Complexes

Hazra et al. (2015) reported the synthesis of Schiff base copper(II) complexes that demonstrated efficient and selective catalysis in alcohol oxidation. These findings suggest potential applications of similar compounds in catalytic processes, including those relevant to the target compound (S. Hazra, L. Martins, M. Silva, A. Pombeiro, 2015).

Herbicide Development

Research by Li Yuan-xiang (2008) on the synthesis of intermediate compounds for herbicide bispyribac-sodium underscores the utility of complex organic molecules in the development of agricultural chemicals. Methyl 2,6-dihydroxybenzoate, a structurally related compound, was used to form a precursor for the herbicide, demonstrating the potential agricultural applications of such chemicals (Li Yuan-xiang, 2008).

Photodynamic Therapy and Fluorescent Compounds

The synthesis and characterization of new zinc phthalocyanine compounds substituted with Schiff base groups containing sulfur, as studied by Pişkin et al. (2020), highlight the potential of such molecules in photodynamic therapy for cancer treatment. These compounds exhibit strong fluorescence and high singlet oxygen quantum yields, essential properties for effective photodynamic therapy agents (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Nonlinear Optical Properties

Shahid et al. (2018) conducted synthetic and computational studies on Sulfadiazine-Ortho-Vanillin Schiff base, analyzing its nonlinear optical properties. The study demonstrated that solvent polarity enhances nonlinear optical responses, suggesting that compounds with similar functionalities could have applications in developing nonlinear optical materials (Muhammad Shahid, Muhammad Salim, M. Khalid, M. Tahir, Muhammad Usman Khan, A. Braga, 2018).

properties

IUPAC Name

methyl 2-[[2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S2/c1-31-16-7-5-6-15(12-16)13-27-22(29)21-19(10-11-33-21)26-24(27)34-14-20(28)25-18-9-4-3-8-17(18)23(30)32-2/h3-12H,13-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEUZTFWLSADTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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